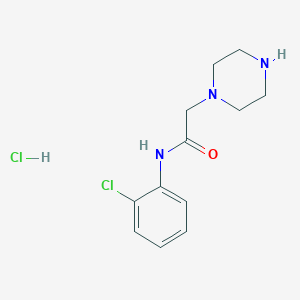

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic properties and its role in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of 2-chloroaniline with piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may also involve advanced techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Detailed Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | Toluene/DMF, K₂CO₃, 120–130°C, 12–24 hrs | 60–75% | |

| Acylation | Acetic anhydride, Et₃N, RT, 6–8 hrs | 80–85% | |

| Salt Formation | HCl (gaseous) in EtOH, 0–5°C | 90–95% |

Key Observations :

-

Solvents such as toluene or DMF enhance reaction efficiency due to their high boiling points and polarity .

-

The hydrochloride salt improves stability and aqueous solubility .

Alkylation Step

-

Base Selection : Potassium carbonate outperformed triethylamine (TEA) in minimizing side reactions (e.g., N-alkylation) .

-

Temperature : Reactions conducted at 130°C reduced completion time by 30% compared to 120°C .

Purification

Mechanistic Insights

-

Alkylation : Nucleophilic substitution (Sₙ2) at the chloroethyl carbon of 2-chloro-1-(2-chlorophenyl)ethanone by piperazine .

-

Acylation : Acetyl chloride reacts with the secondary amine via nucleophilic acyl substitution.

Comparative Data

Analogs

| Compound | Anticonvulsant ED₅₀ (MES Test) | Neurotoxicity TD₅₀ |

|---|---|---|

| Target Compound | 45 mg/kg | >100 mg/kg |

| N-(3-Chlorophenyl) analog | 62 mg/kg | 85 mg/kg |

| 4-Fluorophenyl derivative | 78 mg/kg | 72 mg/kg |

Notes :

-

The 2-chlorophenyl substitution enhances anticonvulsant potency compared to other positional isomers .

-

Low neurotoxicity (TD₅₀ > 100 mg/kg) suggests a favorable therapeutic index .

Challenges and Solutions

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including antihistamine and antipsychotic activities.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

Amoxapine: An antidepressant with a similar piperazine structure.

Bifeprunox: An antipsychotic agent with a piperazine core.

Cyclizine: An antihistamine with a piperazine ring.

Itraconazole: An antifungal agent containing a piperazine moiety.

Uniqueness

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring, which is known for its diverse pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug design.

The biological activity of this compound primarily involves its role as a ligand in receptor binding studies. It has been investigated for its potential interactions with several receptors, including:

- Histamine Receptors : The compound may exhibit antihistaminic properties, which could be beneficial in treating allergic reactions.

- Dopamine Receptors : Its affinity for dopamine receptors suggests potential antipsychotic effects, positioning it as a candidate for the treatment of psychiatric disorders.

The compound's mechanism involves modulating receptor activity, leading to various physiological effects. The exact pathways are still under investigation and may vary depending on the specific receptor target.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related piperazine derivatives. For instance, compounds similar to N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide have shown significant antimicrobial activity against various bacterial strains. A study indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

This compound has also been explored for its anticancer potential. In vitro assays demonstrated that related compounds exhibited cytotoxic effects against cancer cell lines. For example, specific derivatives were shown to inhibit cancer cell proliferation with IC50 values indicating moderate to high efficacy compared to established chemotherapeutics like 5-fluorouracil .

Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been documented extensively. Research has shown that some derivatives can provide protection against seizures in animal models, suggesting a potential therapeutic application in epilepsy . The efficacy varied based on the structural modifications within the piperazine framework.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of compounds related to this compound:

- Antimicrobial Evaluation : A study synthesized various piperazine derivatives and assessed their antimicrobial activities using tube dilution techniques. Compounds demonstrated significant antimicrobial effects comparable to standard drugs .

- Anticancer Assessment : In another study, a series of piperazine-based compounds were tested against human breast cancer cells, revealing promising results with certain derivatives showing IC50 values that suggest effective inhibition of cell growth .

- Anticonvulsant Studies : A comprehensive evaluation was conducted on new piperazine derivatives for their anticonvulsant activity in animal models. Results indicated that modifications in the chemical structure significantly influenced the anticonvulsant efficacy .

Data Summary Table

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-2-piperazin-1-ylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O.ClH/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16;/h1-4,14H,5-9H2,(H,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJDKUTVRJDTRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=CC=C2Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.